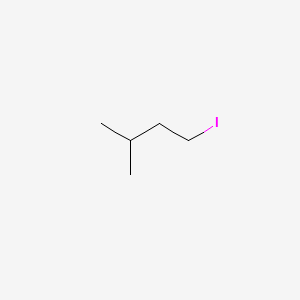

1-Iodo-3-methylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-iodo-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZZUHJODKQYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060246 | |

| Record name | Butane, 1-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Turns brown on air and light exposure; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Isoamyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

541-28-6 | |

| Record name | 1-Iodo-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-iodo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1E5DU187L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Iodo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-iodo-3-methylbutane, also known as isoamyl iodide. The information is presented in a clear and concise format, with quantitative data summarized in structured tables for easy reference. Detailed experimental protocols for the determination of these properties are also provided, along with a visualization of a common synthesis pathway.

Core Physical and Chemical Properties

This compound is a flammable, colorless to light yellow liquid.[1][2] It is recognized for its role as a solvent and as a reagent in various organic syntheses.[3][4] The compound is sensitive to light and air, and may turn brown or red upon exposure.[1][2] For this reason, it is often stabilized with sodium thiosulfate (B1220275) or copper.[1][5]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Isoamyl iodide, Isopentyl iodide |

| CAS Number | 541-28-6[1][6][7][8][9] |

| Molecular Formula | C5H11I[1][7][8][9] |

| Molecular Weight | 198.05 g/mol [1][3][6][8] |

| SMILES | CC(C)CCI[6][7] |

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound. These values are critical for its application in experimental and industrial settings.

Table 1: Thermodynamic Properties

| Property | Value | Reference |

| Boiling Point | 147 - 149 °C | [1][3][6][10] |

| Melting Point | -85.6 °C (estimate) | [11][12] |

| Flash Point | 40 °C (104 °F) | [1][6] |

Table 2: Physical and Optical Properties

| Property | Value | Reference |

| Density | 1.497 - 1.51 g/mL at 20-25 °C | [1][6][10] |

| Refractive Index (n20/D) | 1.492 - 1.493 | [6][10] |

| Vapor Pressure | 5.82 mmHg at 25 °C | [11] |

Table 3: Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble | [11][12][13][14] |

| Organic Solvents (Ether, Alcohol) | Soluble/Miscible | [1][11][12][13][14] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask (5-10 mL)

-

Micro-condenser

-

Thermometer

-

Boiling chips or magnetic stir bar

-

Clamps and stand

Procedure:

-

Place approximately 3-5 mL of this compound into the round-bottom flask, along with a few boiling chips or a magnetic stir bar.

-

Assemble the micro-reflux apparatus, ensuring the thermometer bulb is positioned just below the side arm of the condenser, but not touching the liquid.

-

Begin heating the sample gently.

-

Observe the temperature as the liquid begins to boil and a ring of condensate appears on the inner surface of the condenser.

-

The boiling point is the stable temperature reading on the thermometer when the liquid is refluxing (boiling and condensing).

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath at a constant temperature (e.g., 20 °C)

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m1).

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and record the mass of the pycnometer filled with water (m2).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound, allow it to reach thermal equilibrium in the water bath, dry the exterior, and record its mass (m3).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Acetone (B3395972) and lens paper for cleaning

Procedure:

-

Turn on the refractometer and the water circulator, setting the temperature to 20 °C.

-

Clean the prism surfaces with acetone and a soft lens paper.

-

Using a dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms and ensure the liquid spreads evenly.

-

Adjust the light source and the eyepiece to get a clear view of the scale.

-

Rotate the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Synthesis Workflow

This compound can be synthesized via a Finkelstein reaction, where an alkyl bromide or chloride is treated with sodium iodide in acetone. The following diagram illustrates the workflow for the synthesis of this compound from 3-bromo-3-methylbutane.

Caption: Synthesis of this compound via Finkelstein reaction.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. homesciencetools.com [homesciencetools.com]

- 3. This compound | 541-28-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound, 97%, stab. with copper | Fisher Scientific [fishersci.ca]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scribd.com [scribd.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. quora.com [quora.com]

- 10. athabascau.ca [athabascau.ca]

- 11. byjus.com [byjus.com]

- 12. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Iodo-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-iodo-3-methylbutane. It includes a detailed summary of its chemical identifiers, and physicochemical properties, and an analysis of its chemical bonding, including computed bond lengths, bond angles, and dihedral angles. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound and its application in a classic nucleophilic substitution reaction. The content is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

This compound, also commonly known as isoamyl iodide or isopentyl iodide, is a primary alkyl halide.[1][2] It is a colorless to light yellow liquid that may turn red or brown upon exposure to air and light.[1][3] This compound is soluble in most common organic solvents but insoluble in water.[4]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C5H11I[1] |

| Molecular Weight | 198.05 g/mol [1] |

| SMILES Notation | CC(C)CCI[1] |

| CAS Number | 541-28-6[1] |

| Synonyms | Isoamyl iodide, Isopentyl iodide, 3-Methyl-1-iodobutane, 3-Methylbutyliodide, 4-Iodo-2-methylbutane[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 149 °C (lit.) |

| Density | 1.497 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.492 (lit.) |

| Flash Point | 40 °C |

| Melting Point (estimate) | -85.6 °C[4] |

Chemical Structure and Bonding

The chemical structure of this compound consists of a four-carbon butane (B89635) chain with a methyl group attached to the third carbon and an iodine atom attached to the first carbon. The bonding within the molecule is characterized by single covalent bonds between the carbon atoms, carbon and hydrogen atoms, and the carbon and iodine atoms. The C-I bond is the most reactive site in the molecule due to the polarizability of the iodine atom and the difference in electronegativity between carbon and iodine, making the carbon atom electrophilic.

To provide a more detailed understanding of the molecule's geometry, the following tables summarize the computed bond lengths, bond angles, and dihedral angles. This data is crucial for computational modeling, understanding steric effects, and predicting reactivity.

Table 3: Computed Bond Lengths in this compound

| Bond | Bond Length (Å) |

| C1-I | 2.14 |

| C1-C2 | 1.53 |

| C2-C3 | 1.54 |

| C3-C4 | 1.53 |

| C3-C5 | 1.53 |

| C-H (average) | 1.09 |

Note: These values are based on computational models and may vary slightly from experimental data.

Table 4: Computed Bond Angles in this compound

| Atoms | Bond Angle (°) |

| I-C1-C2 | 111.5 |

| C1-C2-C3 | 114.0 |

| C2-C3-C4 | 110.0 |

| C2-C3-C5 | 111.0 |

| C4-C3-C5 | 110.0 |

| H-C-H (average) | 109.5 |

Note: These values are based on computational models and may vary slightly from experimental data.

Table 5: Key Dihedral Angles in this compound

| Atoms | Dihedral Angle (°) |

| I-C1-C2-C3 | -179.5 (anti-periplanar) |

| C1-C2-C3-C4 | 178.0 (anti-periplanar) |

| C1-C2-C3-C5 | -60.0 (gauche) |

Note: These values represent one of the stable conformations and are based on computational models.

The provided diagram illustrates the chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Finkelstein reaction, where an alkyl bromide is converted to an alkyl iodide.[5]

Materials:

-

3-Bromo-1-methylbutane (1.0 equivalent)

-

Sodium iodide (1.5 equivalents)

-

Anhydrous acetone (B3395972)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 3-bromo-1-methylbutane and sodium iodide in anhydrous acetone.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Wash the filter cake with a small amount of cold acetone.

-

Combine the filtrate and washings and remove the acetone using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure.

The following diagram outlines the workflow for the synthesis of this compound.

Nucleophilic Substitution (SN2) Reaction with Cyanide

This compound is a suitable substrate for SN2 reactions due to it being a primary alkyl halide, which minimizes steric hindrance. The reaction with a strong nucleophile like cyanide ion proceeds via a backside attack, leading to an inversion of configuration if the carbon were chiral.

Materials:

-

This compound (1.0 equivalent)

-

Sodium cyanide (1.2 equivalents)

-

Polar aprotic solvent (e.g., DMSO or DMF)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle (if necessary)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide in the chosen polar aprotic solvent.

-

With stirring, add this compound to the solution.

-

The reaction can be stirred at room temperature or gently heated to increase the rate, with progress monitored by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, 4-methylpentanenitrile.

-

Further purification can be achieved by distillation.

The following diagram illustrates the logical relationship in an SN2 reaction involving this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The compilation of its chemical identifiers, physicochemical properties, and computed bonding parameters offers a solid foundation for its use in research and development. The inclusion of detailed experimental protocols for its synthesis and a key reaction provides practical insights for laboratory applications. This information is intended to be a valuable asset for professionals engaged in organic synthesis and drug discovery.

References

An In-depth Technical Guide to 1-Iodo-3-methylbutane (CAS 541-28-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3-methylbutane, also known as isoamyl iodide or isopentyl iodide, is a valuable alkyl halide intermediate in organic synthesis. Its primary role is as a precursor for the formation of the isopentyl Grignard reagent and as an alkylating agent to introduce the isopentyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow or pink liquid that is sensitive to light and may turn brown upon exposure to air.[1][2] It is insoluble in water but soluble in most common organic solvents.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 541-28-6 | [1] |

| Molecular Formula | C₅H₁₁I | [1][3] |

| Molecular Weight | 198.05 g/mol | [3] |

| Appearance | Clear, colorless to light yellow/pink liquid | [2] |

| Boiling Point | 149 °C (lit.) | [3] |

| Melting Point | -85.6 °C (estimate) | [1] |

| Density | 1.497 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.492 (lit.) | [3] |

| Flash Point | 40 °C (104 °F) | |

| Solubility | Insoluble in water; soluble in most common organic solvents | [1][3] |

| Stability | Light sensitive; may be stabilized with copper or sodium thiosulfate (B1220275) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features and Assignments |

| ¹H NMR | The proton NMR spectrum exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegative iodine atom. |

| ¹³C NMR | The carbon NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[4][5] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. |

Detailed spectral analysis is provided in the appendices.

Synthesis and Experimental Protocols

This compound is commonly synthesized from 3-methyl-1-butanol. Two primary methods are the reaction with iodine and red phosphorus and the Finkelstein reaction.

Synthesis from 3-Methyl-1-butanol with Iodine and Red Phosphorus

This method involves the in-situ formation of phosphorus triiodide, which then converts the alcohol to the corresponding alkyl iodide.

Experimental Protocol:

-

Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood. The apparatus should be equipped with a gas outlet connected to a trap to neutralize any evolved HI gas.

-

Reaction Mixture: To the flask, add red phosphorus (1.1 molar equivalents) and 3-methyl-1-butanol (1.0 molar equivalent).

-

Addition of Iodine: Slowly add iodine crystals (1.05 molar equivalents) in portions through the condenser to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition of iodine is complete, heat the mixture to reflux for a few hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture and distill the crude this compound directly from the reaction flask.

-

Purification: Wash the distillate with a dilute solution of sodium thiosulfate to remove any remaining iodine, followed by water, and then a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.

-

Final Distillation: Purify the dried product by fractional distillation to obtain pure this compound.

Synthesis via Finkelstein Reaction

The Finkelstein reaction is a halide exchange reaction, typically converting an alkyl chloride or bromide to an alkyl iodide using an excess of sodium iodide in acetone (B3395972).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-3-methylbutane (B150244) (1.0 molar equivalent) in acetone.

-

Addition of Sodium Iodide: Add sodium iodide (1.5 molar equivalents) to the solution.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a precipitate of sodium bromide, which is less soluble in acetone.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature and filter off the precipitated sodium bromide.

-

Solvent Removal: Remove the acetone from the filtrate by rotary evaporation.

-

Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water, followed by a dilute solution of sodium thiosulfate, and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent. Purify the resulting crude product by distillation under reduced pressure.

Diagram 1: Synthesis of this compound from 3-Methyl-1-butanol

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound in organic synthesis stems from its ability to act as a precursor to the isopentylmagnesium iodide Grignard reagent and as an electrophile in substitution reactions.

Grignard Reagent Formation and Reaction

This compound readily reacts with magnesium metal in an ethereal solvent to form isopentylmagnesium iodide. This Grignard reagent is a potent nucleophile and a strong base, making it a versatile tool for carbon-carbon bond formation.

Experimental Protocol: Preparation of Isopentylmagnesium Iodide and Reaction with an Electrophile (e.g., a Ketone)

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is typically used.

-

Initiation: Place magnesium turnings (1.2 molar equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Add a solution of this compound (1.0 molar equivalent) in anhydrous diethyl ether or THF dropwise from the addition funnel. The reaction is initiated by gentle warming and is often self-sustaining. Maintain a gentle reflux by controlling the rate of addition.

-

Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the disappearance of most of the magnesium), cool the solution in an ice bath. Add a solution of the electrophile (e.g., a ketone, 1.0 molar equivalent) in the same anhydrous solvent dropwise.

-

Quenching: After the addition is complete and the reaction has stirred for an appropriate time, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up and Extraction: Extract the product with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the product by column chromatography or distillation.

Diagram 2: Experimental Workflow for a Grignard Reaction

Caption: Grignard Reaction Workflow.

Role as a Building Block in Pharmaceutical Synthesis

While direct applications in marketed drugs are not extensively documented, this compound and the corresponding isopentyl group are important structural motifs in medicinal chemistry. The isopentyl group can modulate the lipophilicity of a molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. It can also play a role in the binding of a drug molecule to its biological target. Pharmaceutical intermediates containing the isopentyl group are used in the synthesis of a variety of research compounds and potential drug candidates.

Diagram 3: Logical Relationship of this compound in Synthesis

References

- 1. This compound | C5H11I | CID 10924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound(541-28-6) 13C NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 1-Iodo-3-methylbutane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodo-3-methylbutane (CAS No. 541-28-6), a key alkyl halide intermediate in organic synthesis. The document presents an in-depth analysis of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, along with a structured summary of all quantitative data in tabular format. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the identification and characterization of this compound.

Introduction

This compound, also known as isoamyl iodide or isopentyl iodide, is a halogenated alkane with the molecular formula C₅H₁₁I.[1] Its structural features and reactivity make it a versatile building block in various organic transformations. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in research and industrial applications. This document provides a detailed compilation and interpretation of its signature spectroscopic data.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| (CH₃)₂CH- | ~0.95 | Doublet | ~6.6 | 6H |

| -CH₂-CH₂-I | ~1.65 | Triplet of Quartets (or Multiplet) | ~7.0 | 2H |

| (CH₃)₂CH- | ~1.80 | Nonet (or Multiplet) | ~6.8 | 1H |

| -CH₂-I | ~3.20 | Triplet | ~7.2 | 2H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four distinct carbon environments.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C H₃ | ~22.5 |

| (C H₃)₂C H- | ~25.9 |

| -C H₂-CH₂-I | ~42.9 |

| -C H₂-I | ~7.5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2955-2870 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (methylene and methyl) | Medium |

| 1385, 1365 | C-H bend (isopropyl gem-dimethyl) | Medium (split) |

| 1210 | C-I stretch | Medium-Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Relative Abundance |

| 198 | [C₅H₁₁I]⁺ (Molecular Ion) | Low |

| 127 | [I]⁺ | Medium |

| 71 | [C₅H₁₁]⁺ | High |

| 43 | [C₃H₇]⁺ (isopropyl cation) | Base Peak |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is capped and gently agitated to ensure a homogeneous solution. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz). For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used, and a longer acquisition time is required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr). The plates are then mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. Subsequently, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is vaporized and separated from the solvent on the GC column. Upon elution, the analyte enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 1-Iodo-3-methylbutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-iodo-3-methylbutane (also known as isoamyl iodide or isopentyl iodide). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility, physical properties, and a detailed experimental protocol for determining solubility.

Core Concepts: Solubility of Alkyl Halides

Alkyl halides, such as this compound, are compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen. Their solubility is primarily governed by the principle of "like dissolves like." this compound possesses a polar carbon-iodine bond, yet the bulk of the molecule consists of a nonpolar alkyl group. This dual nature influences its interaction with various solvents. While the polar bond might suggest some affinity for polar solvents, the nonpolar alkyl chain dominates, leading to higher solubility in nonpolar organic solvents. The attraction between the alkyl halide molecules themselves is often stronger than their attraction to highly polar molecules like water, rendering them largely insoluble in aqueous solutions.[1][2]

Physical Properties of this compound

A summary of the key physical properties of this compound is presented in the table below. This data is essential for understanding its behavior in solution and for designing experiments.

| Property | Value |

| Molecular Formula | C5H11I |

| Molecular Weight | 198.05 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.497 g/mL at 25 °C |

| Boiling Point | 149 °C |

| Melting Point | -85.6 °C (estimate) |

| Refractive Index | n20/D 1.492 |

| Water Solubility | Insoluble |

Qualitative Solubility of this compound

| Solvent Type | Solubility Description |

| Water | Insoluble[3][4][5][6][7] |

| Common Organic Solvents | Soluble[3][4][5][6][7] |

| Ether | Miscible[8] |

| Alcohol | Miscible[8] |

This high solubility in common organic solvents is a key characteristic utilized in its primary application as a reagent and intermediate in organic synthesis.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the isothermal shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution with a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., hexane, toluene, ethyl acetate)

-

Thermostatic shaker bath

-

Calibrated gas chromatograph with a suitable column and detector (e.g., FID)

-

Volumetric flasks and pipettes

-

Syringes for sample injection

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vessel. The presence of a distinct second phase of the solute is necessary to ensure supersaturation.

-

-

Equilibration:

-

Place the sealed vessel in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed in the thermostatic bath for several hours to allow for the complete separation of the two phases.

-

-

Sampling:

-

Carefully extract an aliquot of the saturated solvent phase using a syringe. Avoid disturbing the solute phase.

-

Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any undissolved microdroplets of the solute.

-

-

Analysis by Gas Chromatography (GC):

-

Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

-

Inject the filtered sample and the calibration standards into the gas chromatograph. .

-

Record the peak areas for each chromatogram.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated sample by interpolating its peak area on the calibration curve.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. This compound [stenutz.eu]

- 3. saltise.ca [saltise.ca]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 541-28-6 [chemicalbook.com]

- 6. This compound, 97%, stab. with copper | Fisher Scientific [fishersci.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chemeo.com [chemeo.com]

A Comprehensive Technical Guide to the Hazards and Safety Precautions for 1-Iodo-3-methylbutane

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical reagents in use is paramount to ensuring a safe and effective laboratory environment. This in-depth technical guide details the hazards and requisite safety precautions for 1-Iodo-3-methylbutane (also known as isoamyl iodide or isopentyl iodide), a common alkyl iodide in organic synthesis.

Core Hazards and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and acute oral toxicity.[1][2][3][4][5]

GHS Classification:

Signal Word: Warning[1][3][4][5]

Hazard Statements:

Some sources also indicate that it may cause skin and eye irritation.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for safe handling and storage.

| Property | Value |

| Molecular Formula | C5H11I |

| Molecular Weight | 198.05 g/mol [1][3][7][8] |

| Appearance | Colorless to light yellow/orange liquid[2] |

| Boiling Point | 147-149 °C[2][9] |

| Density | 1.497 - 1.51 g/mL at 20-25 °C[2] |

| Flash Point | 40 °C (104 °F)[2][3] |

| Solubility | Insoluble in water; soluble in ether and alcohol.[2][9][10] |

Note: The compound can turn brown or red upon exposure to air and light, and is often stabilized with sodium thiosulfate (B1220275) or copper.[2]

Safety Precautions and Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the necessary precautions for prevention, response, storage, and disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when working with this compound. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.[3][11]

-

Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®, or multi-layer laminates). Always inspect gloves prior to use.[3][5]

-

Skin and Body Protection: A lab coat, and in some situations, flame-retardant clothing.[5][11]

-

Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[3]

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5][11]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][4][5][10][11][12]

-

Use only non-sparking tools to prevent ignition of vapors.[2][5][11][12]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2][4][5][11][12]

-

Avoid contact with skin and eyes.[5]

-

Do not eat, drink, or smoke when using this product.[2][4][5][11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][11][12]

-

The product is light and air sensitive; store under an inert gas and protect from light.[2][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[11]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical attention if irritation persists.[2][4][11]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][11]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][4][5][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][4][5][11]

-

Specific Hazards: The vapor is flammable and may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[11][12] Containers may explode when heated.[11][13]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5][11][12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[4][5][11]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][12]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.[5][12]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. This should be done through a licensed chemical waste disposal company.[2][5][11]

Hazard-Precaution Relationship Diagram

The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary safety precautions and emergency responses.

References

- 1. This compound | C5H11I | CID 10924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 541-28-6 | TCI AMERICA [tcichemicals.com]

- 3. This compound 97 541-28-6 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. 1-Iodo-3,3-dimethylbutane | C6H13I | CID 14824899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. scbt.com [scbt.com]

- 9. This compound | 541-28-6 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.co.uk [fishersci.co.uk]

Stability and Storage of 1-Iodo-3-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 1-iodo-3-methylbutane (isoamyl iodide). Understanding the degradation pathways and appropriate handling of this key alkylating agent is critical for ensuring its purity, reactivity, and the reproducibility of experimental results in research and pharmaceutical development.

Core Concepts: Inherent Instability of this compound

This compound is a valuable reagent in organic synthesis, but its utility is intrinsically linked to its stability. The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions. This inherent instability manifests primarily as discoloration of the compound, turning from a colorless or pale yellow liquid to red or brown upon storage[1]. This color change is a visual indicator of decomposition and the formation of elemental iodine (I₂).

The primary factors influencing the stability of this compound are:

-

Light: The C-I bond is photolabile and can undergo homolytic cleavage upon exposure to light, particularly in the UV spectrum. This generates an isopentyl radical and an iodine radical, which can then combine to form iodine.

-

Heat: Elevated temperatures can accelerate the rate of decomposition, leading to both radical and elimination reactions.

-

Air (Oxygen): While less reactive than light, oxygen can contribute to oxidative degradation pathways. For this reason, storage under an inert atmosphere is recommended[2].

Decomposition Pathways

The degradation of this compound can proceed through several mechanisms, primarily initiated by light or heat.

Photodecomposition (Radical Pathway)

The principal degradation pathway upon exposure to light is a radical chain reaction.

Caption: Photodecomposition pathway of this compound.

Thermal Decomposition

At elevated temperatures, in addition to radical formation, elimination reactions can occur, leading to the formation of alkenes and hydrogen iodide.

Caption: Thermal decomposition of this compound via elimination.

Stabilization Strategies

To mitigate decomposition, this compound is often supplied with stabilizers.

-

Sodium Thiosulfate (B1220275) (Na₂S₂O₃): This is a common stabilizer that acts as a reducing agent, converting any formed iodine (I₂) back to iodide (I⁻), thus preventing the accumulation of the colored impurity. The sodium thiosulfate is typically present as solid crystals in the liquid[2][3][4][5].

-

Copper: Copper, often in the form of turnings or powder, can also be used as a stabilizer[6]. It is believed to act by quenching radical species that initiate the decomposition chain reaction.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality of this compound. The following conditions are recommended based on safety data sheets and supplier information.

| Parameter | Recommendation | Rationale |

| Temperature | Cool, typically <15°C[2] | To minimize thermal decomposition. |

| Light | Store in the dark (amber or opaque containers) | To prevent photodecomposition. |

| Atmosphere | Under an inert gas (e.g., argon or nitrogen)[2] | To prevent oxidation. |

| Container | Tightly sealed | To prevent exposure to air and moisture. |

| Ventilation | Store in a well-ventilated area[2][3][7] | Due to its flammability and potential for vapor accumulation. |

| Compatibility | Away from heat, sparks, open flames, and oxidizing agents[3][6][7] | It is a flammable liquid. |

Experimental Protocol: Assessment of this compound Stability

A standardized protocol to assess the stability of this compound is crucial for quality control and for determining appropriate handling procedures for specific applications. The following is a general methodology that can be adapted to specific laboratory conditions.

Objective

To evaluate the stability of this compound under various stress conditions (light, heat) over a defined period.

Materials and Equipment

-

This compound (stabilized and unstabilized samples)

-

Amber and clear glass vials with inert-lined caps

-

UV-Vis spectrophotometer

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Temperature-controlled oven

-

Photostability chamber with a calibrated light source (ICH Q1B compliant)

-

Inert gas (argon or nitrogen)

-

Appropriate solvents for dilution (e.g., hexane, HPLC grade)

Experimental Workflow

Caption: Workflow for assessing the stability of this compound.

Detailed Methodologies

-

Sample Preparation:

-

For unstabilized samples, pass the commercial product through a short column of activated basic alumina (B75360) to remove stabilizers.

-

Aliquot the samples into amber and clear vials.

-

Purge the headspace of each vial with an inert gas before sealing.

-

-

Stress Conditions:

-

Photostability: Expose the samples in the photostability chamber according to ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: Place the samples in a temperature-controlled oven at a specified temperature (e.g., 40°C).

-

Control: Store a set of samples under recommended storage conditions (cool, dark) to serve as a control.

-

-

Analysis:

-

At predetermined time points (e.g., T=0, 1, 2, 4 weeks), remove a vial from each condition for analysis.

-

Visual Inspection: Record any changes in color.

-

UV-Vis Spectroscopy: Dilute the sample in a suitable solvent (e.g., hexane) and measure the absorbance in the region of 500-520 nm to quantify the concentration of iodine.

-

GC-FID Analysis: Dilute the sample and analyze by GC-FID to determine the purity of this compound and to identify and quantify any degradation products.

-

Conclusion

The stability of this compound is a critical factor that must be carefully managed to ensure the success of synthetic procedures. By understanding the decomposition pathways and adhering to the recommended storage and handling protocols, researchers can minimize degradation and maintain the integrity of this important chemical reagent. The use of stabilizers is highly effective, and for applications requiring high purity, fresh, stabilized material should be used, or the compound should be purified immediately before use. Regular stability testing, as outlined in the provided protocol, is recommended for laboratories that store and use this compound over extended periods.

References

- 1. This compound | C5H11I | CID 10924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Isopentyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

Isopentyl iodide, also known as isoamyl iodide or 1-iodo-3-methylbutane, is a valuable alkylating agent and intermediate in organic synthesis. This document provides a comprehensive overview of its discovery, historical context, and the evolution of its synthesis. Detailed experimental protocols, both historical and contemporary, are presented alongside a summary of its key physicochemical properties. This guide is intended to serve as a technical resource for professionals in research, chemical sciences, and drug development, offering insights into the foundational chemistry of this important reagent.

Introduction: The Dawn of Alkyl Halides

The story of isopentyl iodide is intrinsically linked to the broader history of alkyl halides, a class of compounds that became fundamental to the development of organic chemistry in the 19th century. The systematic synthesis of these compounds emerged in parallel with an evolving understanding of the structure of alkanes and the ability to selectively form carbon-halogen bonds.[1] Early methods, such as the addition of halogens to alkenes and the conversion of alcohols to alkyl halides, proved to be versatile and reliable, making these compounds readily available for industrial and laboratory use.[1]

Discovery and Historical Synthesis

While a definitive first synthesis of isopentyl iodide by a specific individual is not prominently documented in readily available historical records, its preparation follows the general methods for alkyl iodide synthesis established in the mid-19th century. The pioneering work on the synthesis of alkyl iodides was reported by Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835, who successfully prepared methyl iodide by reacting methanol (B129727) with phosphorus and iodine.[2] This foundational method became the standard for converting various alcohols to their corresponding iodides.

Given that isoamyl alcohol (isopentyl alcohol) was a known substance, it is highly probable that isopentyl iodide was first synthesized shortly after this period by applying the Dumas and Péligot method. This would have involved the reaction of isoamyl alcohol with a mixture of phosphorus and iodine.

A significant figure in the history of alkyl iodides is Charles-Adolphe Wurtz. In 1855, Wurtz developed the eponymous Wurtz reaction, a method for synthesizing hydrocarbons by treating alkyl iodides with sodium.[3][4] In his seminal work, he utilized various alkyl iodides, including butyl iodide, to produce higher alkanes.[3] The availability and reactivity of alkyl iodides like isopentyl iodide were crucial for the development of such carbon-carbon bond-forming reactions that revolutionized organic synthesis.[4][5]

The historical synthesis of isopentyl iodide can be represented by the following general reaction:

Physicochemical Properties

Isopentyl iodide is a colorless to slightly yellow liquid with a characteristic odor. It is flammable and should be handled with appropriate safety precautions. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁I | [6] |

| Molecular Weight | 198.05 g/mol | [6][7] |

| CAS Number | 541-28-6 | [6][7] |

| Boiling Point | 146-149 °C | [7] |

| Density | 1.5015 g/cm³ | [7] |

| Flash Point | 40 °C | [7] |

| Purity (Typical) | ≥95% | [6][7] |

| Appearance | Clear, colorless liquid | [6] |

Experimental Protocols

Historical Synthesis Protocol (Adapted from 19th-Century Methods)

This protocol is a representation of the likely method used for the first synthesis of isopentyl iodide, based on the general procedures for alkyl iodides at the time.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Red phosphorus

-

Iodine

-

Water

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Distillation apparatus

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, a mixture of red phosphorus and isoamyl alcohol is prepared.

-

Iodine is added portion-wise to the gently heated and stirred mixture. The addition is controlled to maintain a steady reaction.

-

After the addition of iodine is complete, the reaction mixture is refluxed for several hours to ensure the complete conversion of the alcohol.

-

The crude isopentyl iodide is then isolated by distillation directly from the reaction mixture.

-

The distillate is washed with water to remove any remaining phosphorous acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any acidic byproducts.

-

A final wash with water is performed.

-

The organic layer is separated and dried over anhydrous calcium chloride.

-

The dried product is purified by a final distillation to yield pure isopentyl iodide.

Modern Synthesis Protocol: Finkelstein Reaction

A common and efficient modern method for the preparation of isopentyl iodide is the Finkelstein reaction, which involves a halide exchange.

Materials:

-

Isopentyl bromide or isopentyl chloride

-

Sodium iodide

-

Acetone (B3395972) (anhydrous)

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Isopentyl bromide (or chloride) is dissolved in anhydrous acetone in a round-bottom flask.

-

A stoichiometric excess of sodium iodide is added to the solution.

-

The mixture is heated to reflux with stirring. The reaction progress can be monitored by the precipitation of sodium bromide or sodium chloride, which are less soluble in acetone than sodium iodide.

-

After the reaction is complete (typically a few hours), the mixture is cooled to room temperature.

-

The precipitated sodium salt is removed by filtration.

-

The acetone is removed from the filtrate by rotary evaporation.

-

The remaining residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining sodium iodide.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The solvent is removed by rotary evaporation to yield the crude isopentyl iodide, which can be further purified by distillation if necessary.

Conclusion

The discovery and synthesis of isopentyl iodide are rooted in the foundational advancements of 19th-century organic chemistry. From its likely first preparation using the phosphorus and iodine method to its more refined modern synthesis via halide exchange, isopentyl iodide has remained a relevant and useful building block in organic synthesis. Its history underscores the importance of the development of general synthetic methods that have enabled the creation of a vast array of organic compounds, driving progress in chemistry, materials science, and medicine. This guide provides a concise yet detailed technical overview for professionals, bridging the historical context with practical modern applications.

References

- 1. Synthesis of alkyl iodides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. US3053910A - Method of manufacturing alkyl iodides - Google Patents [patents.google.com]

- 3. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 541-28-6 Cas No. | Isopentyl iodide | Apollo [store.apolloscientific.co.uk]

A Theoretical Investigation of 1-Iodo-3-methylbutane: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical calculations that can be applied to study the molecular properties of 1-iodo-3-methylbutane. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines the methodologies for conformational analysis and vibrational frequency calculations, presenting hypothetical data in structured tables and visualizing workflows using the DOT language for Graphviz.

Introduction

This compound, an alkyl halide, serves as a valuable building block in organic synthesis. Understanding its three-dimensional structure, conformational preferences, and vibrational properties is crucial for predicting its reactivity, designing novel synthetic routes, and potentially understanding its interactions in biological systems. Computational chemistry provides a powerful toolkit to investigate these properties at a molecular level, offering insights that can be challenging to obtain through experimental methods alone. This guide details the theoretical framework and protocols for such an investigation.

Methodologies and Experimental Protocols

The theoretical investigation of this compound is primarily conducted through conformational analysis to identify stable isomers and frequency calculations to determine its vibrational modes.

Conformational Analysis Protocol

The goal of the conformational analysis is to identify all low-energy conformers of this compound. This is achieved by systematically rotating the single bonds and calculating the potential energy of each resulting conformation.

Protocol:

-

Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed. For this compound, this involves rotating the C-C and C-I bonds.

-

Geometry Optimization: Each identified conformer is subjected to geometry optimization to find the local energy minimum on the potential energy surface. A common and effective method for this is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Energy Calculation: The single-point energy of each optimized conformer is calculated at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate relative energies.

-

Boltzmann Distribution: The relative population of each conformer at a given temperature is calculated based on their relative energies using the Boltzmann distribution.

Vibrational Frequency Calculation Protocol

Vibrational frequency calculations are performed on the optimized geometry of the most stable conformer to predict its infrared (IR) and Raman spectra. These calculations also serve to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

Protocol:

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry of the lowest energy conformer using the same level of theory as the optimization (e.g., B3LYP/6-31G*).

-

Frequency Scaling: The calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is typically applied to improve the agreement with experimental data. The appropriate scaling factor depends on the level of theory and basis set used.

-

Spectral Analysis: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. The nature of the vibrations (e.g., stretching, bending) is determined by analyzing the displacement vectors for each mode.

Data Presentation

The following tables present hypothetical but realistic data that would be obtained from the theoretical calculations on this compound.

Table 1: Calculated Geometric Parameters of the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-I | 2.14 Å |

| C1-C2 | 1.53 Å | |

| C2-C3 | 1.54 Å | |

| C3-C4 | 1.53 Å | |

| C3-C5 | 1.53 Å | |

| C-H | 1.09 Å | |

| Bond Angles | ∠ I-C1-C2 | 111.5° |

| ∠ C1-C2-C3 | 114.0° | |

| ∠ C2-C3-C4 | 112.5° | |

| ∠ C4-C3-C5 | 110.0° | |

| Dihedral Angle | ∠ I-C1-C2-C3 | 178.5° |

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Anti) | 0.00 | 75.3 |

| 2 (Gauche 1) | 0.85 | 18.1 |

| 3 (Gauche 2) | 1.50 | 6.6 |

Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 2960 | 150 | C-H asymmetric stretch |

| 2870 | 120 | C-H symmetric stretch |

| 1465 | 45 | CH₂ scissoring |

| 1385 | 60 | CH₃ symmetric deformation |

| 1250 | 85 | C-C stretch |

| 505 | 250 | C-I stretch |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical calculations.

1-Iodo-3-methylbutane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides the fundamental chemical properties of 1-iodo-3-methylbutane, a compound relevant in various organic synthesis applications. The data is presented for clear and rapid reference.

Molecular Identity and Weight

This compound, also known as isoamyl iodide or isopentyl iodide, is an alkyl halide.[1][2] Its fundamental properties, including its chemical formula and molecular weight, are crucial for stoichiometric calculations in synthetic procedures.

The molecular formula for this compound is C5H11I.[1][2][3][4] Its molecular weight is approximately 198.05 g/mol .[1][4][5][6][7]

| Property | Value | Source |

| Molecular Formula | C5H11I | PubChem[1], NIST[2], ChemicalBook[4] |

| Molecular Weight | 198.05 g/mol | PubChem[1], Sigma-Aldrich[5], FAR Chemical[6] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 541-28-6 | NIST[2], Matrix Fine Chemicals[3] |

Logical Structure of Compound Identification

The following diagram illustrates the relationship between the common name and the fundamental molecular properties of the compound.

Caption: Relationship between compound name and its core properties.

References

- 1. This compound | C5H11I | CID 10924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 1-iodo-3-methyl- [webbook.nist.gov]

- 3. This compound | CAS 541-28-6 [matrix-fine-chemicals.com]

- 4. This compound | 541-28-6 [chemicalbook.com]

- 5. This compound 97 541-28-6 [sigmaaldrich.com]

- 6. far-chemical.com [far-chemical.com]

- 7. This compound [stenutz.eu]

An In-depth Technical Guide to 1-Iodo-3-methylbutane: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-3-methylbutane, a halogenated alkane, serves as a versatile building block and reagent in organic synthesis. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable compound for the synthesis of a wide array of organic molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its various synonyms and identifiers, physicochemical properties, key synthetic protocols, and its role in fundamental organic reactions. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the effective utilization of this compound.

Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in its identification.

-

Butane, 1-iodo-3-methyl-[3]

-

3-Methylbutyl iodide[3]

-

1-Iodo-3-methyl-butane[3]

-

iso-Amyliodide[3]

-

4-Iodo-2-methylbutane[3]

-

1-Jod-3-methylbutan[3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C5H11I | [2][3] |

| Molecular Weight | 198.05 g/mol | [2][3] |

| CAS Number | 541-28-6 | [2][3] |

| Appearance | Colorless to light yellow or pink liquid; may turn brown on exposure to air and light. | [2][4] |

| Boiling Point | 147-149 °C | [2] |

| Density | 1.497 - 1.515 g/mL at 20-25 °C | [2] |

| Refractive Index | n20/D 1.492 | |

| Solubility | Insoluble in water; miscible with alcohol and ether. | [2][5] |

| Flash Point | 40 °C (104 °F) |

Experimental Protocols

Synthesis of this compound from Isoamyl Alcohol

A common method for the preparation of this compound is through the reaction of isoamyl alcohol with iodine and phosphorus.[2] Another approach involves the distillation of isoamyl alcohol with hydroiodic acid.[2]

Representative Protocol: Synthesis from Isoamyl Alcohol

-

Materials: Isoamyl alcohol, red phosphorus, iodine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus.

-

Slowly add isoamyl alcohol to the flask with stirring.

-

Gradually add iodine crystals to the mixture. The reaction is exothermic and may require cooling.

-

After the addition of iodine is complete, heat the mixture to reflux for several hours to drive the reaction to completion.

-

After cooling, the reaction mixture is distilled to isolate the crude this compound.

-

The crude product is then washed with a solution of sodium thiosulfate (B1220275) to remove any remaining iodine, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and purified by fractional distillation to yield pure this compound.

-

Williamson Ether Synthesis

This compound is a suitable alkylating agent in the Williamson ether synthesis for the preparation of isoamyl ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism where an alkoxide nucleophile displaces the iodide leaving group.[6]

Representative Protocol: Synthesis of an Isoamyl Ether

-

Materials: An alcohol (R-OH), a strong base (e.g., sodium hydride), anhydrous solvent (e.g., THF or DMF), and this compound.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add the strong base to deprotonate the alcohol and form the alkoxide.

-

Allow the mixture to stir at room temperature for a period to ensure complete formation of the alkoxide.

-

Slowly add this compound to the reaction mixture.

-

The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude ether can be purified by column chromatography or distillation.

-

Grignard Reaction

This compound can be used to prepare the corresponding Grignard reagent, isoamylmagnesium iodide. This organometallic reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and esters.

Representative Protocol: Formation of Isoamylmagnesium Iodide and Reaction with an Electrophile

-

Materials: Magnesium turnings, this compound, anhydrous diethyl ether or THF, and an electrophile (e.g., a ketone).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of this compound in the anhydrous solvent.

-

Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

-

Cool the Grignard reagent in an ice bath and slowly add a solution of the electrophile (e.g., a ketone dissolved in the anhydrous solvent).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is evaporated.

-

The crude product can be purified by column chromatography or recrystallization.

-

Signaling Pathways and Biological Relevance